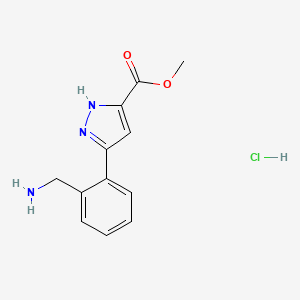

5-(2-(氨甲基)苯基)-1h-吡唑-3-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves one-pot reactions under specific conditions. For instance, a one-pot, two-component reaction has been used to synthesize Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, highlighting the versatility and efficiency of such methods for creating complex structures (Saeed, Arshad, & Flörke, 2012). These synthesis approaches can be adapted to target the specific compound , emphasizing the importance of reaction conditions and starting materials.

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives has been extensively studied, revealing significant insights into their arrangement and interactions. For example, various studies have confirmed the structure of related compounds through single-crystal X-ray diffraction, demonstrating common features such as intramolecular hydrogen bonds and π-π interactions which contribute to their stability (Achutha et al., 2017). These structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature. The synthesis processes often involve reactions with phenylhydrazine, highlighting the role of nitrogen-based compounds in forming the pyrazole core. Additionally, the presence of substituents influences their reactivity and the formation of different isomeric products, which are stabilized through various intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

科学研究应用

杂环化合物合成

研究表明,吡唑衍生物(包括 5-(2-(氨甲基)苯基)-1h-吡唑-3-羧酸甲酯盐酸盐)作为杂环化合物合成中的构建模块具有价值。这些化合物在各种杂环化合物和染料的开发中至关重要。此类衍生物的独特反应性为从广泛的前体生成多功能氰亚甲基染料提供了温和的反应条件,展示了它们在杂环和染料合成中的效用(Gomaa 和 Ali,2020)。

药物化学

在药物化学中,甲基取代的吡唑(5-(2-(氨甲基)苯基)-1h-吡唑-3-羧酸甲酯盐酸盐所属的类别)被确定为具有广泛生物活性的有效支架。对这些化合物及其医学意义的合成方法进行了广泛的研究,突出了它们在开发具有高疗效和最小微生物耐药性的新治疗剂中的应用(Sharma 等人,2021)。

生化研究

该化合物的作用延伸至生化研究,特别是在理解酶抑制和人肝微粒体内的相互作用方面。它为有关化学抑制剂对各种细胞色素 P450 同工型的选择性和效力的知识体系做出了贡献,这对于在药理学背景下预测药物-药物相互作用至关重要(Khojasteh 等人,2011)。

安全和危害

未来方向

属性

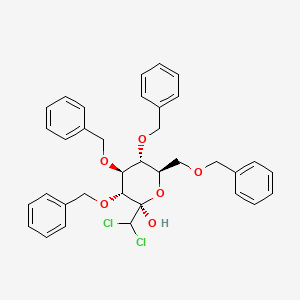

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves the condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate followed by hydrolysis and subsequent methylation of the carboxylic acid group. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "2-(aminomethyl)benzonitrile", "ethyl 5-acetyl-1H-pyrazole-3-carboxylate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate in methanol using sodium hydroxide as a catalyst", "Step 2: Hydrolysis of the resulting product in hydrochloric acid", "Step 3: Methylation of the carboxylic acid group using dimethyl sulfate in the presence of sodium hydroxide", "Step 4: Precipitation of the final product as a hydrochloride salt using diethyl ether" ] } | |

CAS 编号 |

1204580-90-4 |

分子式 |

C12H14ClN3O2 |

分子量 |

267.71146 |

IUPAC 名称 |

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |

SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)

![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)